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molecular formula C10H13BrN2O B8468193 3-bromo-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

3-bromo-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Cat. No. B8468193
M. Wt: 257.13 g/mol
InChI Key: OFQYMKGZJWEJLR-UHFFFAOYSA-N
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Patent
US09242996B2

Procedure details

To 5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine/acetonitrile solution (1.4 g, 7.85 mmol/30 mL) at 0-5° C. was added portionwise NBS (1.4 g, 7.85 mmol) with internal temperature controlled below 5° C. The resulting mixture was stirred at 0° C. for 1 hour 40 min. The reaction mixture was concentrated under reduced pressure, and the residue was triturated with dilute aqueous NaOH/H2O (1 g/30 mL). The solid suspension was collected via filtration. The filtercake was washed with ice cold water (˜10 mL), and the filtrates were combined, and extracted with EtOAc (20 mL). The EtOAc extract was washed with brine (20 mL), dried over Na2SO4, and concentrated. A light yellow solid was combined with the filter cake, and dried under high vacuum as crude 3-bromo-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine. LCMS (m/z) 257.1/259.1 (MH+) 0.39 min. 1H NMR (CDCl3) δ ppm 7.90 (d, J=1.6 Hz, 1H), 7.54 (d, J=2.0 Hz, 1H), 4.80 (br. s., 1H), 4.12-4.02 (m, 2H), 3.54-3.44 (m, 2H), 2.71-2.61 (m, 1H), 1.78-1.68 (m, 4H).
Name
5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine acetonitrile
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=2)[CH2:3][CH2:2]1.C(#N)C.C1C(=O)N([Br:24])C(=O)C1>>[Br:24][C:9]1[C:10]([NH2:13])=[N:11][CH:12]=[C:7]([CH:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)[CH:8]=1 |f:0.1|

Inputs

Step One
Name
5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine acetonitrile
Quantity
30 mL
Type
reactant
Smiles
O1CCC(CC1)C=1C=CC(=NC1)N.C(C)#N
Name
Quantity
1.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1 hour 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
controlled below 5° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with dilute aqueous NaOH/H2O (1 g/30 mL)
FILTRATION
Type
FILTRATION
Details
The solid suspension was collected via filtration
WASH
Type
WASH
Details
The filtercake was washed with ice cold water (˜10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under high vacuum as crude 3-bromo-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine
CUSTOM
Type
CUSTOM
Details
LCMS (m/z) 257.1/259.1 (MH+) 0.39 min
Duration
0.39 min

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
BrC=1C(=NC=C(C1)C1CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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